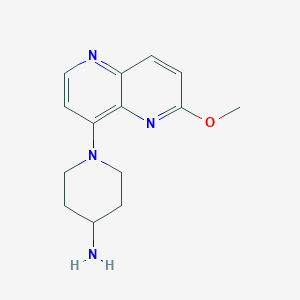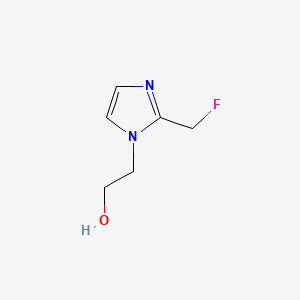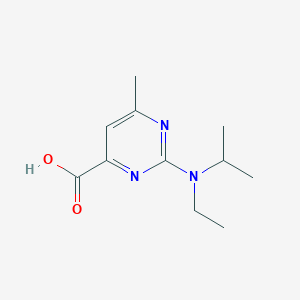![molecular formula C9H9N3O5 B13930614 Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a complex structure. It is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system. The compound also contains a nitro group, a carbonyl group, and an ester functional group. These structural features make it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazone with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate: can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Uniqueness
The unique combination of functional groups in Methyl 4,5,6,7-tetrahydro-3-nitro-4-oxopyrazolo[1,5-a]pyridine-2-carboxylate imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9N3O5 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
methyl 3-nitro-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O5/c1-17-9(14)6-8(12(15)16)7-5(13)3-2-4-11(7)10-6/h2-4H2,1H3 |
InChI Key |
BZHLKAUXINNCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCC(=O)C2=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




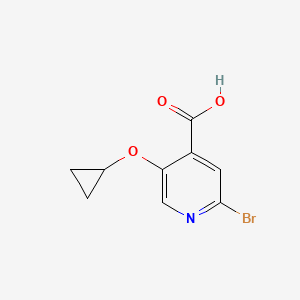
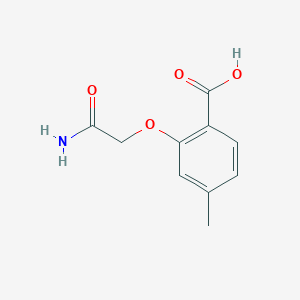
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)

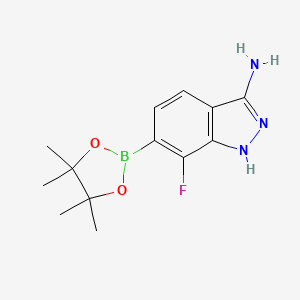
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)
